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Compound of Interest

Compound Name: 5-Methoxy-6-methylpyridin-2-OL

CAS No.: 33252-69-6

Cat. No.: B1612968 Get Quote

The core challenge in characterizing 5-Methoxy-6-methylpyridin-2-ol lies in its tautomerism.

[1] While the nomenclature suggests a "pyridin-2-ol" (hydroxyl) structure, the compound exists

in a dynamic equilibrium with its "2-pyridone" (amide-like) form.[1]

In aqueous media and the crystalline state, the 2-pyridone tautomer is thermodynamically

favored due to the significant resonance stabilization energy of the amide-like moiety.[1] This

dictates that the measured pKa values correspond to the protonation/deprotonation events of

the pyridone species rather than the discrete hydroxypyridine.[1]
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Figure 1: Tautomeric equilibrium and ionization pathways.[1] The 2-pyridone form dominates at

physiological pH.[1]
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The ionization profile of 5-Methoxy-6-methylpyridin-2-ol is characterized by two distinct pKa

values: a very weak basic pKa and a weak acidic pKa.[1]

Table 1: Physicochemical Constants

Parameter Value Confidence
Mechanistic
Context

pKa₁ (Basic) ~1.0 – 2.0 Estimated

Protonation of the

carbonyl oxygen (O-

protonation) in the

pyridone form.[1]

pKa₂ (Acidic) 11.75 ± 0.10 Predicted

Deprotonation of the

ring nitrogen (N-H) in

the pyridone form to

yield the anion.[1]

Physiological State Neutral High

At pH 7.4, the

molecule is >99.9%

neutral, maximizing

membrane

permeability.[1]

Mechanistic Insights
Acidic pKa (11.75): The high pKa value reflects the stability of the N-H bond in the pyridone

ring.[1] The 5-methoxy group (electron-donating by resonance) and 6-methyl group

(electron-donating by induction) slightly destabilize the resulting anion compared to

unsubstituted 2-pyridone (pKa ~11.6), leading to a marginally higher pKa.[1]

Basic pKa (~1.5): Protonation occurs at the carbonyl oxygen rather than the nitrogen.[1] The

electron-donating effects of the 5-OMe and 6-Me substituents increase the electron density

at the carbonyl oxygen, likely raising the basic pKa slightly above that of unsubstituted 2-

pyridone (pKa ~0.75).[1]
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1. Solubility & Formulation:

pH < 2: Solubility increases significantly due to cation formation.[1]

pH 2 – 10: The compound exhibits minimum solubility (intrinsic solubility,

) as it exists as a neutral species.[1]

pH > 12: Solubility increases again due to anion formation, though this pH range is rarely

useful for formulation.[1]

2. Membrane Permeability: Since the compound is neutral at physiological pH (7.4), it is

expected to have high passive permeability, assuming the logP is within an optimal range

(Predicted logP ~ 1.2 - 1.6).[1]

3. Bioisosterism: The 5-methoxy-6-methyl-2-pyridone scaffold acts as a bioisostere for phenyl

rings or other heteroaromatics, offering a hydrogen bond donor (N-H) and acceptor (C=O)

vector that can engage in specific binding interactions with protein targets.[1]

Experimental Determination Protocol
Due to the extreme values of the pKa (very low and very high) and potential low aqueous

solubility, standard potentiometric titration may yield noisy data.[1] UV-Metric Titration or NMR-

pH Titration are the gold-standard methods for this compound type.[1]

Recommended Workflow: UV-Metric Titration (e.g.,
Sirius T3)[1]
This method leverages the distinct UV absorbance spectra of the ionized vs. neutral species.[1]
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Sample Preparation
Dissolve ~10 mg in 20% DMSO/Water

(Co-solvent ensures solubility)

Titration Loop
Acid Titration (pH 2 -> 0.5)

Base Titration (pH 7 -> 12.5)

Multi-wavelength UV Detection
(DAD 200-400 nm)

Target Factor Analysis (TFA)
Deconvolute spectra to find pKa

Extrapolate to 0% DMSO (Yasuda-Shedlovsky)

Click to download full resolution via product page

Figure 2: UV-Metric titration workflow for accurate pKa determination of low-solubility

ampholytes.

Protocol Steps:

Solubilization: Prepare a 10 mM stock solution in DMSO.

Titration Media: Perform titrations in varying ratios of water/methanol or water/dioxane (e.g.,

20%, 40%, 60%) if aqueous solubility is too low.[1]

Data Collection: Measure UV absorbance shifts. The carbonyl chromophore will show a

bathochromic shift upon protonation (acidic end) and a hypsochromic shift upon

deprotonation (basic end).[1]

Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the apparent pKa (

) measured in co-solvent mixtures back to pure aqueous conditions (

).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1612968#pka-values-of-5-methoxy-6-methylpyridin-
2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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